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Compound of Interest

Compound Name: 5-Indanol

CAS No.: 1470-94-6

Cat. No.: B105451

Get Quote

Introduction

5-Indanol, a hydroxylated derivative of indane, serves as a valuable building block in the

synthesis of various pharmaceutical compounds and research chemicals. Its structural

features, comprising a bicyclic aromatic-aliphatic framework and a phenolic hydroxyl group,

give rise to a distinct spectroscopic signature. This technical guide provides an in-depth

analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data of 5-Indanol, intended for researchers, scientists, and professionals in the field of

drug development and chemical analysis.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR,

IR, and Mass Spectra of 5-Indanol.

Table 1: ¹H NMR Spectroscopic Data of 5-Indanol

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b105451?utm_src=pdf-interest
https://www.benchchem.com/product/b105451?utm_src=pdf-body
https://www.benchchem.com/product/b105451?utm_src=pdf-body
https://www.benchchem.com/product/b105451?utm_src=pdf-body
https://www.benchchem.com/product/b105451?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105451?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data of 5-Indanol

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Table 3: Key IR Absorption Bands of 5-Indanol
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry Data of 5-Indanol

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Ionization Method: Electron Ionization (EI)

Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are provided

below. These protocols are representative and may be adapted based on the specific

instrumentation and analytical requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b105451?utm_src=pdf-body-href
https://www.benchchem.com/product/b105451?utm_src=pdf-body
https://www.benchchem.com/product/b105451?utm_src=pdf-body-href
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105451?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: Approximately 10-20 mg of 5-Indanol was dissolved in 0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal

standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

Number of scans: 16

Relaxation delay: 1.0 s

Pulse width: 30°

Acquisition time: 4.0 s

Spectral width: -2 to 12 ppm

¹³C NMR Acquisition Parameters:

Number of scans: 1024

Relaxation delay: 2.0 s

Pulse width: 45°

Acquisition time: 1.5 s

Spectral width: -10 to 220 ppm

Decoupling: Proton broadband decoupling.

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-

corrected. Chemical shifts were referenced to the TMS signal (0.00 ppm for ¹H) or the

residual solvent signal (CDCl₃ at 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
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Sample Preparation: A small amount of 5-Indanol (1-2 mg) was finely ground with

approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and

pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

[1]

Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Acquisition Parameters:

Spectral range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of scans: 32

Background: A spectrum of a pure KBr pellet was used as the background.

Data Processing: The spectrum was recorded in transmittance mode and then converted to

absorbance.

Mass Spectrometry (MS)

Sample Introduction: The sample was introduced into the mass spectrometer via a Gas

Chromatography (GC) system. A dilute solution of 5-Indanol in a volatile organic solvent

(e.g., dichloromethane or ethyl acetate) was injected into the GC.[2]

Instrumentation: A GC system coupled to a mass spectrometer with an Electron Ionization

(EI) source was used.

GC Parameters (Typical):

Column: A non-polar capillary column (e.g., DB-5ms).

Injector temperature: 250 °C.

Oven temperature program: Initial temperature of 50 °C, hold for 1 minute, then ramp to

250 °C at 10 °C/min.
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Carrier gas: Helium at a constant flow rate.

MS Parameters:

Ionization mode: Electron Ionization (EI).

Electron energy: 70 eV.

Ion source temperature: 230 °C.

Mass range: m/z 40-400.

Data Processing: The total ion chromatogram (TIC) was recorded, and the mass spectrum

corresponding to the elution peak of 5-Indanol was extracted and analyzed.

Visualizations
General Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing

spectroscopic data of a chemical compound like 5-Indanol.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis of 5-Indanol.
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Logical Relationship of Spectroscopic Data to Chemical Structure

This diagram illustrates how the different spectroscopic techniques probe specific aspects of

the 5-Indanol molecule to provide a complete structural picture.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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